molecular formula C9H9FN2O B8421099 4-(6-Fluoropyridin-3-yl)pyrrolidin-2-one

4-(6-Fluoropyridin-3-yl)pyrrolidin-2-one

Cat. No.: B8421099
M. Wt: 180.18 g/mol
InChI Key: HMZJSRRSTXQDFO-UHFFFAOYSA-N
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Description

4-(6-Fluoropyridin-3-yl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a fluoropyridine substituent at the 3-position of the pyrrolidin-2-one core. Pyrrolidinone scaffolds are widely explored in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and compatibility with biological targets. The fluorine atom on the pyridine ring enhances electronegativity and metabolic stability, while the pyridine moiety contributes aromatic π-π interactions in target binding.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

4-(6-fluoropyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9FN2O/c10-8-2-1-6(4-11-8)7-3-9(13)12-5-7/h1-2,4,7H,3,5H2,(H,12,13)

InChI Key

HMZJSRRSTXQDFO-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CN=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives with Heterocyclic Substituents

Compounds bearing heterocyclic groups, such as oxadiazole or triazole rings, demonstrate enhanced bioactivity. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one () exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging .
  • 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one () shares structural similarity but replaces the fluoropyridine with a fluorophenyl and triazole-thione group. Such substitutions likely improve radical scavenging but may reduce blood-brain barrier penetration compared to pyridine-containing analogs .

Key Difference : The fluoropyridine in 4-(6-Fluoropyridin-3-yl)pyrrolidin-2-one may offer better solubility and target specificity than bulkier heterocycles due to its compact aromatic system.

Pyrrolidinone Derivatives with Aromatic Substituents

Aromatic substituents significantly influence pharmacological profiles:

  • 1-(2,3-Dihydroxyphenyl)pyrrolidin-2-one () demonstrates neuroprotective activity, attributed to catechol groups enabling antioxidant effects and metal chelation . However, polar hydroxyl groups may limit membrane permeability.
  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one () shows potent anti-Alzheimer’s activity via acetylcholinesterase inhibition, leveraging hydrophobic benzyl and fluorobenzoyl groups for target binding .

Fluoropyridine-Containing Analogs

  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () differs in fluoropyridine position (2-yl vs. 3-yl).
  • 1-((6-(7-(4-Amino-2-fluorophenoxy)thieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)pyrrolidin-2-one () incorporates a thieno-pyridine extension, increasing molecular weight (434.49 g/mol) and complexity. Such modifications may enhance target specificity but reduce metabolic stability .

Key Insight : The 3-position fluoropyridine in the target compound likely favors optimal steric and electronic interactions for central nervous system targets compared to 2-yl isomers or extended aromatic systems.

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